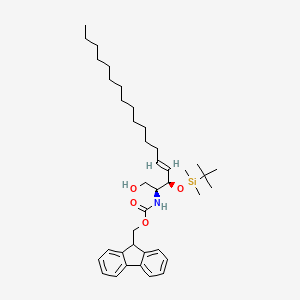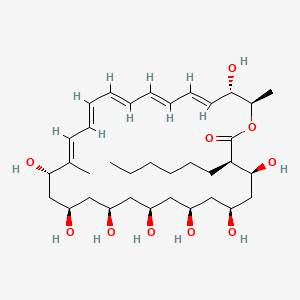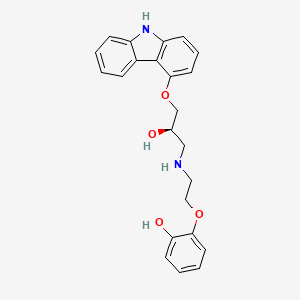
2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide (2-IAC) is a novel compound of interest to the scientific community due to its potential applications in a variety of fields. 2-IAC is a derivative of adenosine, a naturally occurring nucleoside found in all living cells. It is an important component of the cellular energy production cycle and is a key component of many biochemical processes. 2-IAC has been studied for its potential uses in a variety of scientific research applications, including drug delivery, gene editing, and cancer therapy.
Applications De Recherche Scientifique
Anticancer and Antiviral Effects
2-Iodo Adenosine analogues demonstrate significant potential in anticancer and antiviral applications. Adenosine-5'-carboxaldehyde and its derivatives, which share structural similarities with 2-Iodo Adenosine, are potent inhibitors of S-adenosyl-L-homocysteine hydrolase. This inhibition can lead to potent cytotoxicity in tumor cell lines, showcasing their potential in cancer therapy (Wnuk et al., 1997).
Structural Analysis of RNA
2-Iodo Adenosine derivatives are instrumental in RNA structure determination. By introducing spin labels into RNA through base and site-specific introduction, researchers can measure intramolecular distances within RNA structures. This method employs derivatives like 5-iodo-uridine and 2-iodo-adenosine, underscoring the value of such compounds in understanding RNA structure and function (Piton et al., 2007).
Biochemical Synthesis and Affinity Chromatography
The derivatives of 2-Iodo Adenosine have been used to synthesize resin-linked adenosine and guanosine derivatives, which are important for biochemical synthesis and affinity chromatography. This application is significant in purifying certain classes of enzymes (Seela & Waldek, 1975).
Conformational Analysis of Nucleosides
2-Iodo Adenosine derivatives contribute to the understanding of nucleoside conformations. Studies on adenine nucleosides, similar in structure to 2-Iodo Adenosine derivatives, reveal how different substituents affect the conformational preferences of these molecules, which is fundamental in nucleic acid chemistry (Follmann & Gremels, 1974).
Enzyme Inhibition and Antiviral Activity
Derivatives similar to 2-Iodo Adenosine have been explored for their effects on enzyme inhibition and antiviral activities. For instance, adenosine analogues inhibit S-adenosylhomocysteine hydrolase, and this inhibition correlates with antiviral effects against various viruses (Robins et al., 1998).
Mécanisme D'action
Target of Action
The primary target of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide is the adenosine receptor . This compound is used to prepare 2-alkynyl-adenosine nucleosides, which are potential adenosine receptor agonists . The adenosine receptor plays a crucial role in many physiological processes, including neurotransmission and inflammation.
Mode of Action
As a potential adenosine receptor agonist, 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide likely interacts with its target by binding to the adenosine receptor. This binding can trigger a series of intracellular events, leading to changes in cell function . .
Biochemical Pathways
The biochemical pathways affected by 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide are likely related to those regulated by adenosine receptors. These pathways can include cyclic AMP signaling, calcium signaling, and various downstream effects such as changes in heart rate, vasodilation, and immune response
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide’s action are likely to be diverse, given the wide range of physiological processes regulated by adenosine receptors. Potential effects could include changes in heart rate, blood vessel dilation, and modulation of immune response . More research is needed to determine the specific effects of this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide. For instance, the compound’s solubility in DMSO suggests that it may be more effective in certain environments Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity
Analyse Biochimique
Biochemical Properties
2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide plays a significant role in biochemical reactions, particularly in the synthesis of adenosine receptor agonists . This compound interacts with enzymes such as adenosine deaminase and adenosine kinase, which are involved in the metabolism of adenosine. The interaction with these enzymes can influence the levels of adenosine and its derivatives in cells, thereby affecting various biochemical pathways. Additionally, 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide can bind to adenosine receptors, modulating their activity and influencing cellular responses.
Molecular Mechanism
The molecular mechanism of action of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide involves its interaction with adenosine receptors and enzymes involved in adenosine metabolism . By binding to adenosine receptors, this compound can either activate or inhibit receptor signaling, depending on the receptor subtype and cellular context. Additionally, 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide can inhibit adenosine deaminase, leading to increased levels of adenosine in cells. This elevation in adenosine levels can further modulate receptor activity and influence various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide can change over time due to its stability and degradation . The compound is generally stable when stored at -20°C, but its activity may decrease over extended periods or under suboptimal storage conditions. In in vitro studies, the effects of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide on cellular function can be observed over short-term and long-term experiments. Short-term effects may include immediate changes in receptor activity and signaling pathways, while long-term effects could involve alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide in animal models vary with different dosages . At low doses, the compound may selectively modulate adenosine receptor activity without causing significant adverse effects. At higher doses, 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide can exhibit toxic effects, including disruptions in cellular metabolism and organ function. It is essential to determine the optimal dosage range for specific experimental purposes to avoid potential toxicity and achieve desired outcomes.
Metabolic Pathways
2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide is involved in metabolic pathways related to adenosine metabolism . The compound can be metabolized by enzymes such as adenosine deaminase and adenosine kinase, leading to the formation of various metabolites. These metabolites can further interact with adenosine receptors and other biomolecules, influencing metabolic flux and metabolite levels in cells. The study of these metabolic pathways can provide insights into the compound’s role in cellular processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through nucleoside transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and interactions with biomolecules. Understanding the transport and distribution mechanisms of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide can influence its activity and function The compound may be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications Its localization can affect its interactions with enzymes, receptors, and other biomolecules, thereby modulating its effects on cellular processes
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide involves the protection of the 5'-hydroxyl group of adenosine, followed by iodination at the 2-position, and finally, acetonide formation at the 2',3'-positions. The synthesis pathway can be achieved through a series of chemical reactions.", "Starting Materials": [ "Adenosine", "Iodine", "Triphenylphosphine", "Carbon tetrachloride", "Acetic anhydride", "Pyridine", "Dioxane", "Acetic acid", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Step 1: Protection of 5'-hydroxyl group of Adenosine with acetic anhydride and pyridine to form Adenosine 5'-Acetate", "Step 2: Iodination of Adenosine 5'-Acetate at the 2-position with iodine and triphenylphosphine in carbon tetrachloride to form 2-Iodo Adenosine 5'-Acetate", "Step 3: Deprotection of the 5'-hydroxyl group of 2-Iodo Adenosine 5'-Acetate with sodium bicarbonate in methanol to form 2-Iodo Adenosine", "Step 4: Acetonide formation at the 2',3'-positions of 2-Iodo Adenosine with acetic anhydride and pyridine in dioxane to form 2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide" ] } | |
Numéro CAS |
141018-26-0 |
Formule moléculaire |
C13H14IN5O5 |
Poids moléculaire |
447.19 g/mol |
Nom IUPAC |
(3aR,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C13H14IN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18)/t5-,6+,7-,10+/m0/s1 |
Clé InChI |
BPWZMRNNBQGXEV-HEZDBXPZSA-N |
SMILES isomérique |
CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)N3C=NC4=C(N=C(N=C43)I)N)C |
SMILES canonique |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)I)N)C |
Synonymes |
1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-ribofuranuronic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)
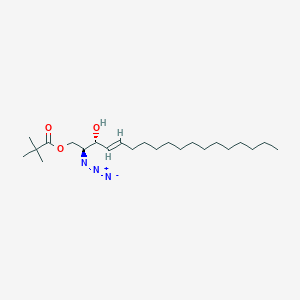
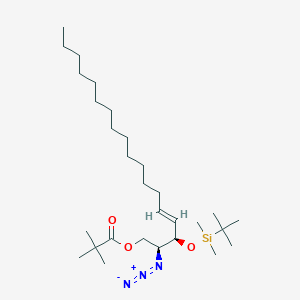
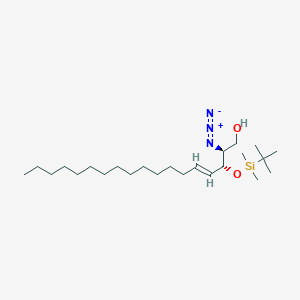
![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)
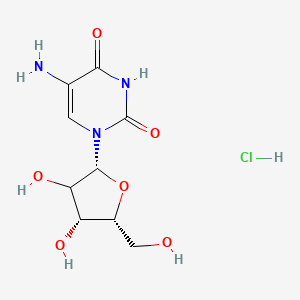
![(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B1139778.png)
